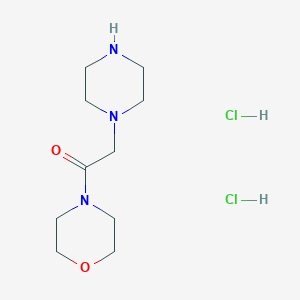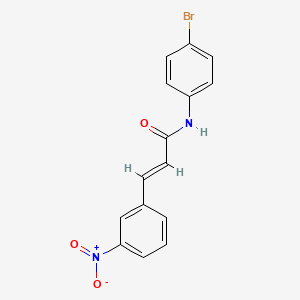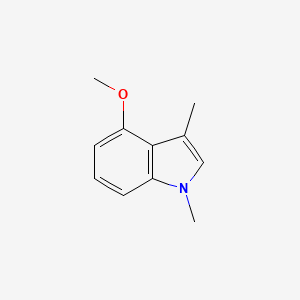
4-Methoxy-1,3-dimethylindole
Overview
Description
4-Methoxy-1,3-dimethylindole is a chemical compound with the molecular formula C11H13NO . It is a derivative of indole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indole derivatives, such as 4-Methoxy-1,3-dimethylindole, often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks like aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 4-Methoxy-1,3-dimethylindole is characterized by an indole core, which is a significant heterocyclic system in natural products and drugs . The indole core is often considered a “privileged scaffold” within the drug discovery arena .Chemical Reactions Analysis
The chemical reactions involving 4-Methoxy-1,3-dimethylindole typically involve a Fischer indolisation–indole N-alkylation sequence . This sequence is robust, clean, and high-yielding, generating minimal quantities of by-products or leftovers .Physical And Chemical Properties Analysis
4-Methoxy-1,3-dimethylindole has a molecular weight of 147.17 g/mol . Further physical and chemical properties can be found in databases like PubChem .Scientific Research Applications
Synthesis of Hybrid Ligands
In the field of ligand synthesis, the creation of the first 4-methoxy-substituted 1,3-benzazaphosphole was achieved using a C,O-dilithium intermediate. This compound represents a potential σ2 P,O hybrid or chelate ligand with high π-density at the phosphorus atom, indicating its utility in coordination chemistry and catalysis (Aluri, Jones, Dix, & Heinicke, 2014).
Nitration and Aminoindoles Synthesis
4-Methoxy-1,3-dimethylindole is used in the synthesis of nitro- and aminoindoles, showing that its structural features impact the course of nitration and reduction reactions. This is essential for the development of novel organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Ямашкин & Юровская, 2013).
Applications in Crystallography
An interesting application emerged in crystallography, where 4-Methoxy-1,3-dimethylindole was isolated during the sublimation of the anti-inflammatory drug indomethacin. The study of its crystal structure contributes to a better understanding of molecular interactions and crystal formation (Kennedy, Sherwood, & Slavin, 2002).
Photocleavage Studies
In photolysis studies, 4-methoxy substitution on indoles has been explored for its effect on efficiency. Such compounds are useful as photolabile precursors in various chemical processes, highlighting the role of 4-Methoxy-1,3-dimethylindole in photochemistry (Papageorgiou & Corrie, 2000).
Mechanism of Action
Future Directions
Indole derivatives, including 4-Methoxy-1,3-dimethylindole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Their synthesis methods continue to be refined, and their applications in medicinal chemistry and pharmacology are growing .
properties
IUPAC Name |
4-methoxy-1,3-dimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-7-12(2)9-5-4-6-10(13-3)11(8)9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIFWQZGUMLSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,3-dimethylindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



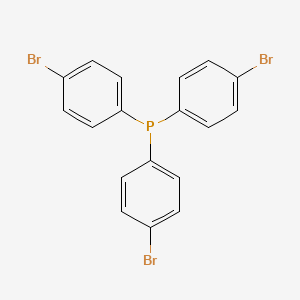

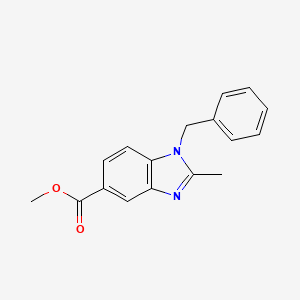

![2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid](/img/structure/B3122111.png)

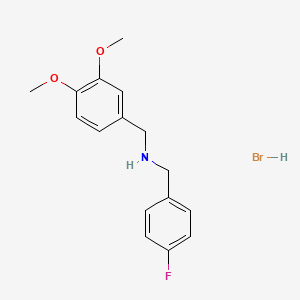
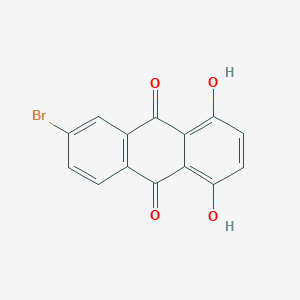
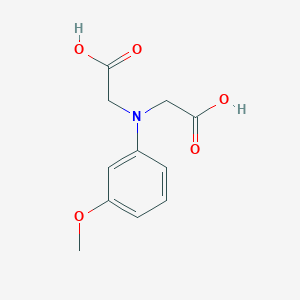
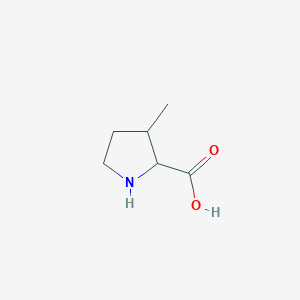

![3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B3122156.png)
